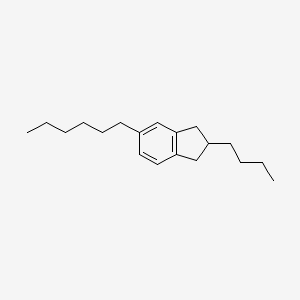
Indan, 2-butyl-5-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. Indanes are known for their stability and diverse chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indan, 2-butyl-5-hexyl- can be achieved through several methods. One common approach involves the alkylation of indan with butyl and hexyl groups. This process typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indan, followed by the addition of butyl and hexyl halides under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of Indan, 2-butyl-5-hexyl- may involve catalytic hydrogenation of the corresponding indene derivatives. This method utilizes catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Indan, 2-butyl-5-hexyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), platinum oxide (PtO2)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated indanes
Scientific Research Applications
Indan, 2-butyl-5-hexyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Indan, 2-butyl-5-hexyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Indan, 2-butyl-5-methyl-
- Indan, 2-ethyl-5-hexyl-
- Indan, 2-butyl-5-propyl-
Uniqueness
Indan, 2-butyl-5-hexyl- is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This compound’s stability and reactivity make it valuable for various applications, distinguishing it from other similar indane derivatives .
Properties
CAS No. |
25446-32-6 |
|---|---|
Molecular Formula |
C19H30 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-butyl-5-hexyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C19H30/c1-3-5-7-8-10-16-11-12-18-14-17(9-6-4-2)15-19(18)13-16/h11-13,17H,3-10,14-15H2,1-2H3 |
InChI Key |
JAUZOZVMGVOYCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(CC(C2)CCCC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


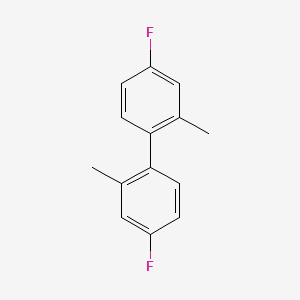
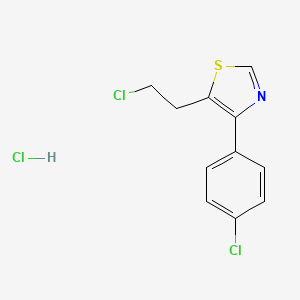
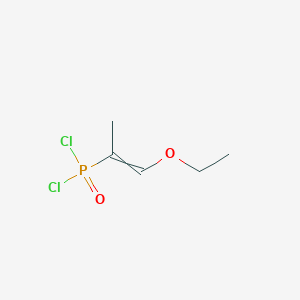
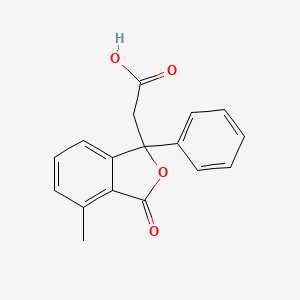
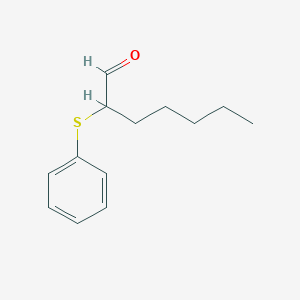
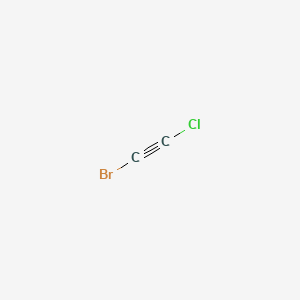
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)

![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)


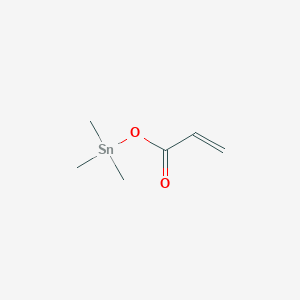
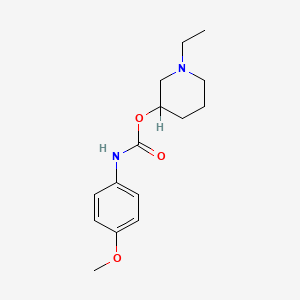
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
